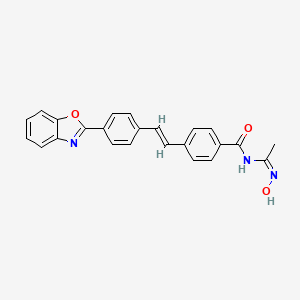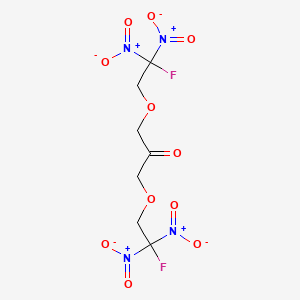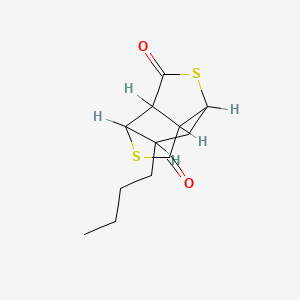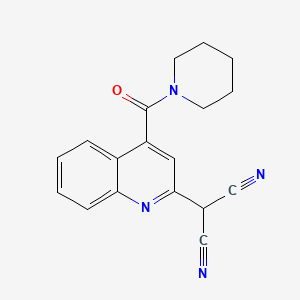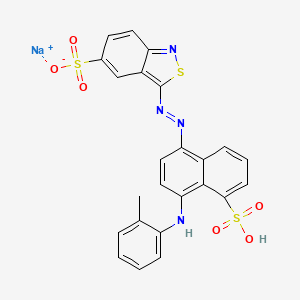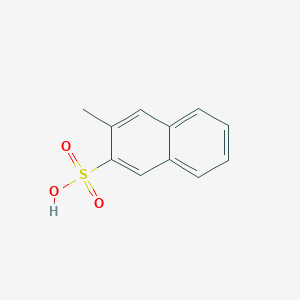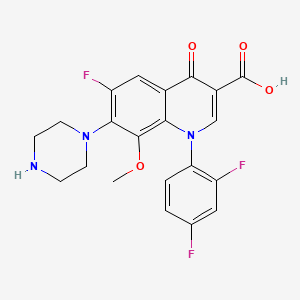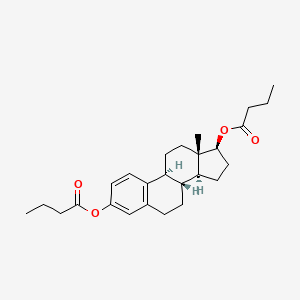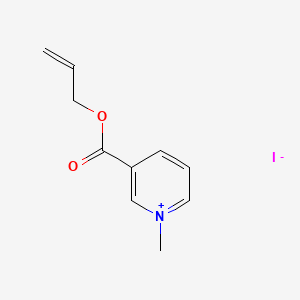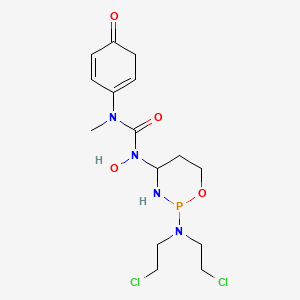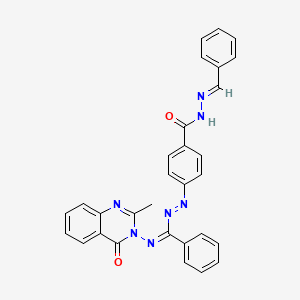
(-)-1-Methyl-5-phenyl-2,3,4,4a,5,9b-hexahydro-1H-indeno(1,2-b)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of BRN 4690809 involves several steps, typically starting with the reaction of pinanone with hydrogen. The preparation method is mainly achieved by chemical synthesis, where specific reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to obtain the desired product . Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and consistency.
Chemical Reactions Analysis
BRN 4690809 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indeno-pyridine structure, leading to derivatives with different functional groups .
Scientific Research Applications
BRN 4690809 has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential interactions with biological macromolecules, which could lead to the development of new drugs or therapeutic agents. In medicine, BRN 4690809 is investigated for its potential pharmacological effects, including its ability to modulate specific biochemical pathways. In industry, this compound is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of BRN 4690809 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
BRN 4690809 can be compared with other similar compounds, such as 3-Chlorobenzo[b]-2-thiophenecarboxylic acid and 2,3-Pinanediol. These compounds share some structural similarities with BRN 4690809 but differ in their specific functional groups and properties. The uniqueness of BRN 4690809 lies in its indeno-pyridine structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
107035-08-5 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(4aR,5S,9bR)-1-methyl-5-phenyl-2,3,4,4a,5,9b-hexahydroindeno[1,2-b]pyridine |
InChI |
InChI=1S/C19H21N/c1-20-13-7-12-17-18(14-8-3-2-4-9-14)15-10-5-6-11-16(15)19(17)20/h2-6,8-11,17-19H,7,12-13H2,1H3/t17-,18+,19+/m1/s1 |
InChI Key |
ZFTCDHKYTKCNGS-QYZOEREBSA-N |
Isomeric SMILES |
CN1CCC[C@H]2[C@@H]1C3=CC=CC=C3[C@@H]2C4=CC=CC=C4 |
Canonical SMILES |
CN1CCCC2C1C3=CC=CC=C3C2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


